Cas no 153568-33-3 (Boc-L-Valine-d)
Boc-L-Valine-d Chemical and Physical Properties
Names and Identifiers
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- L-Valine-2,3,4,4,4,4',4',4'-d8,N-[(1,1-dimethylethoxy)carbonyl]- (9CI)
- Boc-Val-OH-d8
- L-VALINE-D8,N-T-BOC DERIVATIVE
- L-VALINE-D8-N-T-BOC
- N-(TERTBUTOXYCARBONYL)-L-VALINE-D8
- N-(tert-Butoxycarbonyl)-L-valine-d8, L-Valine-d8, N-t-Boc derivative
- BOC-VAL-OH-2,3,4,4,4,5,5,5-D8
- N-(tert-Butoxycarbonyl)-L-valine-d8, L-Valine-d8, N-t-Boc derivative
- Boc-L-Valine-d
- Boc-L-Valine-d8
- HY-W002300S
- 153568-33-3
- SCHEMBL15893184
- Boc-Val-OH-d8, 98 atom % D
- MS-23273
- CS-0437389
- (2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid
- D98315
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- Inchi: 1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i1D3,2D3,6D,7D
- InChI Key: SZXBQTSZISFIAO-SSOOLOFBSA-N
- SMILES: O(C(N[C@]([2H])(C(=O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])=O)C(C)(C)C
Computed Properties
- Exact Mass: 225.18162205g/mol
- Monoisotopic Mass: 225.18162205g/mol
- Isotope Atom Count: 8
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Melting Point: 77-80 °C(lit.)
- PSA: 75.63000
- LogP: 2.01120
Boc-L-Valine-d Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B673491-2.5mg |
L-Valine-d8-N-t-BOC |
153568-33-3 | 2.5mg |
$ 64.00 | 2023-09-08 | ||
| TRC | B673491-5mg |
L-Valine-d8-N-t-BOC |
153568-33-3 | 5mg |
$ 81.00 | 2023-09-08 | ||
| TRC | B673491-25mg |
L-Valine-d8-N-t-BOC |
153568-33-3 | 25mg |
$ 167.00 | 2023-04-18 | ||
| MedChemExpress | HY-W002300S-5mg |
Boc-L-Valine-d |
153568-33-3 | ≥99.0% | 5mg |
¥1100 | 2024-04-19 | |
| MedChemExpress | HY-W002300S-10mg |
Boc-L-Valine-d |
153568-33-3 | ≥99.0% | 10mg |
¥1800 | 2024-04-19 | |
| MedChemExpress | HY-W002300S-25mg |
Boc-L-Valine-d |
153568-33-3 | ≥99.0% | 25mg |
¥3600 | 2024-04-19 | |
| 1PlusChem | 1P00ABKK-5mg |
BOC-VAL-OH-2,3,4,4,4,5,5,5-D8 |
153568-33-3 | 99% | 5mg |
$158.00 | 2025-02-25 | |
| 1PlusChem | 1P00ABKK-10mg |
BOC-VAL-OH-2,3,4,4,4,5,5,5-D8 |
153568-33-3 | 99% | 10mg |
$235.00 | 2025-02-25 | |
| 1PlusChem | 1P00ABKK-25mg |
BOC-VAL-OH-2,3,4,4,4,5,5,5-D8 |
153568-33-3 | 99% | 25mg |
$449.00 | 2025-02-25 |
Boc-L-Valine-d Suppliers
Boc-L-Valine-d Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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2. Diterpenoids
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on Boc-L-Valine-d
Professional Introduction to Boc-L-Valine-d (CAS No. 153568-33-3)
Boc-L-Valine-d, with the chemical name N-Boc-L-valine-d, is a crucial intermediate in the field of peptidomimetics and pharmaceutical synthesis. This compound, identified by its CAS number CAS No. 153568-33-3, plays a pivotal role in the development of novel therapeutic agents, particularly those targeting neurological and inflammatory disorders. The unique configuration of the d-isomer provides distinct biochemical properties, making it a valuable tool for medicinal chemists and researchers.
The compound Boc-L-Valine-d is synthesized through a series of precise chemical reactions that ensure high purity and yield. The Boc (tert-butoxycarbonyl) protecting group is essential for stabilizing the amine functionality during synthetic processes, allowing for selective modifications without unwanted side reactions. This characteristic makes it an indispensable building block in the construction of complex peptide structures.
In recent years, significant advancements have been made in the application of Boc-L-Valine-d in drug discovery. Researchers have leveraged its structural properties to develop peptidomimetics that mimic the biological activity of natural peptides while avoiding their limitations, such as poor bioavailability and rapid degradation. These peptidomimetics have shown promise in treating conditions like cancer, neurodegenerative diseases, and autoimmune disorders.
One of the most compelling aspects of Boc-L-Valine-d is its role in the development of protease inhibitors. Proteases are enzymes that play a critical role in various physiological processes, including inflammation and tumor growth. By designing peptidomimetics that selectively inhibit specific proteases, researchers can develop targeted therapies with fewer side effects. For instance, studies have demonstrated that peptidomimetics incorporating Boc-L-Valine-d can effectively inhibit matrix metalloproteinases (MMPs), which are involved in tissue degradation and cancer metastasis.
The use of Boc-L-Valine-d in solid-phase peptide synthesis (SPPS) has also been extensively explored. SPPS is a widely used method for constructing peptides and peptidomimetics due to its efficiency and scalability. The Boc group provides stability during coupling reactions, allowing for multiple rounds of modification on a resin support. This approach has enabled the synthesis of large libraries of compounds for high-throughput screening, accelerating the discovery of novel drug candidates.
Recent research has highlighted the potential of Boc-L-Valine-d in addressing neurological disorders. For example, studies have shown that peptidomimetics derived from this compound can modulate neurotransmitter activity, offering new insights into treatments for conditions like Alzheimer's disease and Parkinson's disease. The d-isomer configuration disrupts normal peptide interactions while maintaining biological activity, providing a unique advantage over natural L-peptides.
The pharmaceutical industry has also been keenly interested in Boc-L-Valine-d due to its versatility in drug design. Its ability to serve as a chiral building block allows for the creation of enantiomerically pure compounds, which are often more effective and safer than racemic mixtures. This has led to increased investment in research aimed at optimizing synthetic routes and expanding the applications of this compound.
In conclusion, Boc-L-Valine-d (CAS No. 153568-33-3) is a multifaceted compound with significant implications for modern medicine. Its unique structural properties make it an invaluable tool in the development of peptidomimetics and protease inhibitors, offering hope for new treatments in various therapeutic areas. As research continues to uncover new applications, the importance of this compound is likely to grow even further, solidifying its place as a cornerstone in pharmaceutical innovation.
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